(S)-1,2-Dimethylpiperazine chemical structure and stereochemistry
(S)-1,2-Dimethylpiperazine chemical structure and stereochemistry
An In-Depth Technical Guide to (S)-1,2-Dimethylpiperazine: Structure, Stereochemistry, and Synthetic Applications
Authored by: A Senior Application Scientist
Abstract
(S)-1,2-Dimethylpiperazine is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and asymmetric synthesis. As a substituted piperazine, it is a key structural motif in a multitude of pharmacologically active molecules.[1] The specific stereochemistry conferred by the methyl group at the C2 position is crucial, as the biological activity of chiral drugs often depends on a single enantiomer.[2] This guide provides a comprehensive technical overview of (S)-1,2-Dimethylpiperazine, detailing its chemical structure, stereochemical assignment, synthesis methodologies, analytical characterization, and applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral building block.
Molecular Structure and Physicochemical Properties
(S)-1,2-Dimethylpiperazine belongs to the piperazine family, which are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 4.[1][3] The parent compound, 1,2-dimethylpiperazine, exists as a pair of enantiomers due to the chiral center at the C2 position. The "(S)" designation refers to one of these specific non-superimposable mirror images.
| Property | Value | Source |
| CAS Number | 485841-52-9 | [4][5][6] |
| Molecular Formula | C₆H₁₄N₂ | [4][5] |
| Molecular Weight | 114.19 g/mol | [4][5] |
| SMILES | C[C@@H]1N(C)CCNC1 | [5] |
| pKa (Predicted) | 9.31 ± 0.40 | [4] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | [5] |
| LogP (Predicted) | -0.0901 | [5] |
Stereochemistry: The Foundation of Chirality
The biological and chemical utility of (S)-1,2-Dimethylpiperazine is fundamentally linked to its three-dimensional structure. The presence of a stereocenter at the C2 carbon atom gives rise to its chirality.
The Chiral Center
The C2 carbon atom in the piperazine ring is bonded to four different substituents:
-
A methyl group (-CH₃)
-
A hydrogen atom (-H)
-
A nitrogen atom at position 1, which is part of a -N(CH₃)-CH₂- group
-
A carbon atom at position 3, which is part of a -CH₂-NH- group
This arrangement makes the C2 carbon a chiral center, leading to the existence of two enantiomers: (S)-1,2-Dimethylpiperazine and (R)-1,2-Dimethylpiperazine.
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
The absolute configuration of the chiral center is assigned the "S" (Sinister) or "R" (Rectus) descriptor using the Cahn-Ingold-Prelog (CIP) priority rules.[7][8] This internationally recognized system provides an unambiguous way to define the spatial arrangement of atoms.[9]
Step-by-Step CIP Priority Assignment for 1,2-Dimethylpiperazine:
-
Identify the Chiral Center: The C2 carbon.
-
Prioritize Substituents: Priority is assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic number gets higher priority.[10][11]
-
Priority 1: The nitrogen atom at position 1 (N, atomic number 7).
-
Priority 2: The carbon atom of the methyl group (-CH₃) (C, atomic number 6). However, the C3 carbon of the ring is also a carbon. We must therefore look at the atoms attached to these carbons.
-
Attached to C3: One nitrogen (N1) and two hydrogens.
-
Attached to the methyl carbon: Three hydrogens.
-
Comparing the atoms attached, the C3 carbon is bonded to a nitrogen, which has a higher atomic number than the hydrogens attached to the methyl carbon. Therefore, the C3 ring carbon gets higher priority than the methyl carbon. Correction: Let's re-evaluate based on the CIP rules.
-
-
Correct Priority Assignment:
-
Identify atoms directly attached to the chiral center (C2): N1, C3, C(methyl), and H.
-
Assign priorities based on atomic number: N > C > H. So, N1 is priority #1 and H is priority #4.
-
Break the tie between the two carbon atoms (C3 and the methyl C). We look at the atoms they are bonded to, in decreasing order of atomic number.[9]
-
Methyl Carbon: is attached to (H, H, H).
-
C3 Carbon: is attached to (N4, H, H).
-
Comparing the lists atom by atom, N has a higher atomic number than H. Therefore, the C3 group has higher priority than the methyl group.
-
-
-
Final Priority Order:
-
-N(CH₃)CH₂- (at position 1)
-
-CH₂-NH- (the C3 atom of the ring)
-
-CH₃ (the methyl group)
-
-H (the hydrogen atom)
-
-
-
Orient the Molecule: The molecule is oriented so that the lowest priority group (Priority 4: -H) points away from the viewer.[7]
-
Determine Configuration: The direction from priority 1 to 2 to 3 is traced.
-
If the direction is counter-clockwise, the configuration is (S) .
-
If the direction is clockwise, the configuration is (R) .
-
For (S)-1,2-Dimethylpiperazine, this trace is counter-clockwise.
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (S)-1,2-Dimethylpiperazine.
Synthesis and Purification
Obtaining enantiomerically pure (S)-1,2-Dimethylpiperazine is critical for its application in pharmaceuticals and asymmetric synthesis. The two primary strategies are direct enantioselective synthesis and the resolution of a racemic mixture.
Enantioselective Synthesis
Directly synthesizing the (S)-enantiomer is often the more elegant and efficient approach, avoiding the loss of 50% of the material inherent in classical resolution.[12] Catalytic asymmetric methods are at the forefront of this field. One established route involves the asymmetric Pd-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines.[13][14]
Caption: General workflow for the enantioselective synthesis of chiral piperazines.
Chiral Resolution of Racemic 1,2-Dimethylpiperazine
Chiral resolution is a robust and widely practiced technique for separating enantiomers.[15] The most common method involves diastereomeric salt crystallization.[12]
Principle: The racemic mixture of 1,2-dimethylpiperazine (a base) is reacted with an enantiomerically pure chiral acid (the resolving agent). This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[16]
Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Selection of Resolving Agent: Choose an enantiomerically pure chiral acid. A common choice is (+)-Tartaric acid or a derivative. The selection is often empirical and may require screening.
-
Salt Formation:
-
Dissolve racemic 1,2-dimethylpiperazine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Add an equimolar amount of the chiral resolving agent dissolved in the same solvent.
-
Stir the solution, allowing the diastereomeric salts to form.
-
-
Fractional Crystallization:
-
Cool the solution slowly to induce crystallization. One diastereomeric salt, being less soluble, will preferentially crystallize out of the solution.[16]
-
The efficiency of separation is highly dependent on the solvent system and cooling rate.
-
-
Isolation:
-
Collect the crystallized salt by filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
-
Liberation of the Free Base:
-
Dissolve the isolated diastereomeric salt in water.
-
Add a strong base (e.g., NaOH, K₂CO₃) to neutralize the chiral acid and liberate the free enantiomerically enriched 1,2-dimethylpiperazine.
-
Extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
Purification and Analysis:
-
Dry the organic extract (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Section 4.2).
-
Analytical Characterization
Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of (S)-1,2-Dimethylpiperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. While standard NMR cannot distinguish between enantiomers, it verifies the connectivity of the atoms and the presence of the two distinct methyl groups. The ¹H NMR spectrum for 1,2-dimethylpiperazine would be expected to show signals for the two methyl groups and the protons on the piperazine ring.[17][18] The specific chemical shifts will be influenced by the solvent used.[19]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive technique for separating and quantifying enantiomers, allowing for the precise determination of enantiomeric excess (ee).[20][21]
Principle: The separation is achieved using a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times.
Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC
-
Column Selection:
-
Select a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel® series) are often effective for separating chiral amines.[22]
-
-
Mobile Phase Preparation:
-
A typical mobile phase for chiral amine separation consists of a non-polar solvent (e.g., hexane or heptane) mixed with an alcohol (e.g., isopropanol or ethanol) and a small amount of a basic additive (e.g., diethylamine, DEA) to improve peak shape and resolution.[22]
-
A representative mobile phase could be Hexane:Isopropanol:DEA (80:20:0.1 v/v/v). The optimal ratio must be determined empirically.
-
-
Sample Preparation:
-
Dissolve a small amount of the (S)-1,2-Dimethylpiperazine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a low wavelength (e.g., 205-220 nm), as piperazines lack a strong chromophore.[22]
-
Injection Volume: 5-10 µL
-
-
Data Analysis:
-
Inject a sample of the racemic 1,2-dimethylpiperazine to identify the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of interest.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:
-
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
-
Applications in Research and Development
The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[13][23] The introduction of a defined stereocenter, as in (S)-1,2-Dimethylpiperazine, allows for fine-tuning receptor interactions and improving therapeutic indices.[24]
Chiral Building Block in Drug Discovery
The human body is a chiral environment, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.[2] (S)-1,2-Dimethylpiperazine serves as a valuable chiral building block for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). It has been incorporated into molecules targeting a range of conditions, including cancer, infectious diseases, and central nervous system disorders.[2][25]
Ligand and Auxiliary in Asymmetric Synthesis
Beyond its role as a structural component of a final product, (S)-1,2-Dimethylpiperazine can be used as a chiral auxiliary or ligand in asymmetric catalysis.[2]
-
Chiral Auxiliary: A chiral auxiliary is a group temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary is removed and can be recovered.[26][27]
-
Chiral Ligand: In metal-catalyzed reactions, chiral ligands like (S)-1,2-Dimethylpiperazine can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction, leading to the formation of an enantioenriched product.
Caption: Key applications of (S)-1,2-Dimethylpiperazine.
Conclusion
(S)-1,2-Dimethylpiperazine is a molecule of significant synthetic and pharmaceutical importance. A thorough understanding of its stereochemistry, methods for its enantioselective synthesis or resolution, and appropriate analytical techniques for its characterization are essential for its effective application. As the demand for enantiomerically pure compounds continues to grow, the role of versatile chiral building blocks like (S)-1,2-Dimethylpiperazine in accelerating drug discovery and developing novel synthetic methodologies will only become more pronounced.
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